2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride
Overview
Description
2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride is an indole derivative that has garnered attention due to its structural similarity to serotonin. This compound is a selective agonist for the 5-HT2A receptor, making it of significant interest in the field of neuroscience .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under reflux conditions with methanesulfonic acid in methanol to yield the indole derivative . The reaction proceeds with good yield and involves multiple steps to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various N-alkyl or N-acyl indole derivatives .
Scientific Research Applications
2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in modulating serotonin receptors.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its action on the 5-HT2A receptor. By binding to this receptor, it modulates the release of neurotransmitters, influencing various neurological pathways. This interaction can affect mood, perception, and cognition, making it a valuable tool in neuroscience research .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine Hydrochloride
- 5-Methoxytryptamine Hydrochloride
- 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine
Uniqueness
2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride stands out due to its high selectivity for the 5-HT2A receptor, which is not as pronounced in other similar compounds. This selectivity makes it particularly useful for studying the specific effects of 5-HT2A receptor activation .
Properties
IUPAC Name |
2-(5,7-dichloro-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDPVTXXLWEISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385148 | |
Record name | 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94850-28-9 | |
Record name | 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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